Pyridine-d5
Overview
Description
Pyridine-d5 is a deuterated analogue of pyridine, a heterocyclic aromatic organic compound with the chemical formula C5D5N. It is characterized by a ring structure composed of five carbon atoms and one nitrogen atom, with five deuterium atoms replacing the hydrogen atoms typically found in pyridine. This isotopic substitution is often used in various spectroscopic techniques to study molecular interactions and dynamics due to the distinct properties of deuterium compared to hydrogen .
Synthesis Analysis
The synthesis of pyridine-d5 involves the exchange between pyridine vapor and heavy water in the presence of a palladium catalyst. This process allows for the replacement of hydrogen atoms with deuterium atoms, resulting in the formation of pyridine-d5 . Additionally, pyridine derivatives can be synthesized through carbon-carbon coupling reactions, which are crucial in the field of organic chemistry10.
Molecular Structure Analysis
The molecular structure of pyridine-d5 has been studied using various spectroscopic methods. Ab initio calculations have shown that pyridine-d5 adopts a boatlike structure upon excitation into the lowest triplet state, which is an intrinsic property of the molecule and not caused by the crystal field. This distortion is due to the nature of the π-electron system, which changes from a 6π-electron system in the ground state to a 7π-electron system in the excited state .
Chemical Reactions Analysis
Pyridine-d5 is involved in a variety of chemical reactions. For instance, it can be used as a probe molecule to investigate the macrostructure and pore shapes in materials, as its adsorption on surfaces can provide insights into the material's properties . Furthermore, pyridine-d5 is used to determine the Brønsted acid strength of solid catalysts through NMR spectroscopy, where the 1H chemical shift of adsorbed pyridine-d5 correlates with the acid strength .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine-d5 have been extensively studied. Infrared and Raman spectroscopy have provided detailed information on the vibrational properties of pyridine-d5, which are consistent with its molecular structure . The compound's interaction with other molecules, such as in the formation of hydrogen-bonded chains, has been analyzed using X-ray diffraction and spectroscopic techniques . Additionally, the steric hindrance effect and the role of functional groups such as azide and azo bridges have been found to significantly influence the stability and properties of pyridine-based materials .
Scientific Research Applications
3. Pyridine as a Precious Source of Clinically Useful Agents
- Summary of Application : Pyridine-d5 is used in the synthesis of a diverse range of drug candidates approved by the FDA (Food and Drug Administration). This moiety has attracted increasing attention from several disease states owing to its ease of parallelization and testing potential pertaining to the chemical space .
- Methods of Application : The methods involve using Pyridine-d5 as a precursor for synthesizing target pharmaceuticals and agrochemicals .
- Results or Outcomes : The results show that the pyridine moiety present in a drug molecule increases its biochemical potency and metabolic stability, enhances cellular permeability .
4. Pyridine Scaffold as Anticancer Targeting Agents
- Summary of Application : Pyridine-d5 is used in the synthesis of new anticancer agents targeting the tubulin-microtubule with heterocyclic rings .
- Methods of Application : The methods involve using Pyridine-d5 in the synthesis of new anticancer agents .
- Results or Outcomes : The results show that pyridine exhibited cytotoxic properties against tumor cells due to ortho-position at a nitrogen atom with the impact of methyl substitution on the pyridine ring in 4 or 5 positions .
5. Synthesis of Target Pharmaceuticals and Agrochemicals
- Summary of Application : Pyridine-d5 is used as a precursor for synthesizing target pharmaceuticals and agrochemicals . This moiety has attracted increasing attention from several disease states owing to its ease of parallelization and testing potential pertaining to the chemical space .
- Methods of Application : The methods involve using Pyridine-d5 as a precursor for synthesizing target pharmaceuticals and agrochemicals .
- Results or Outcomes : The results show that the pyridine moiety present in a drug molecule increases its biochemical potency and metabolic stability, enhances cellular permeability .
6. Synthesis of New Anticancer Agents
- Summary of Application : Pyridine-d5 is used in the synthesis of new anticancer agents targeting the tubulin-microtubule with heterocyclic rings .
- Methods of Application : The methods involve using Pyridine-d5 in the synthesis of new anticancer agents .
- Results or Outcomes : The results show that pyridine exhibited cytotoxic properties against tumor cells due to ortho-position at a nitrogen atom with the impact of methyl substitution on the pyridine ring in 4 or 5 positions .
Safety And Hazards
Pyridine-d5 is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is highly flammable and can cause skin and eye irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding ingestion and inhalation, wearing protective clothing, and using it only in well-ventilated areas or outdoors .
properties
IUPAC Name |
2,3,4,5,6-pentadeuteriopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N/c1-2-4-6-5-3-1/h1-5H/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJWROOIHBZHMG-RALIUCGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50993690 | |
Record name | (~2~H_5_)Pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50993690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a disagreeable odor; [NTP] | |
Record name | Pyridine-d5 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13664 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
15.0 [mmHg] | |
Record name | Pyridine-d5 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13664 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Pyridine-d5 | |
CAS RN |
7291-22-7 | |
Record name | Pyridine-d5 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7291-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2H5)Pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007291227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (~2~H_5_)Pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50993690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2H5)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.927 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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